Pteroic Acid Sulfosuccinimidyl Ester
Description
Pteroic Acid Sulfosuccinimidyl Ester is a reactive derivative of pteroic acid, a core component of folic acid (pteroic acid conjugated with L-glutamic acid). The sulfosuccinimidyl ester group (–SO$3$–NHS) enhances water solubility and enables efficient conjugation with primary amines (–NH$2$) under physiological conditions. This compound is primarily utilized in bioconjugation for targeted drug delivery, particularly in folate receptor (FR)-overexpressing cancers, where FR levels are elevated up to 1,400-fold in certain malignancies (e.g., endometrial cancer) . Its synthesis typically involves activating the carboxylic acid group of pteroic acid with sulfosuccinimidyl reagents, followed by coupling to amine-bearing biomolecules .
Properties
Molecular Formula |
C₁₈H₁₅N₇O₈S |
|---|---|
Molecular Weight |
489.42 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
- Folate Receptor Targeting : Pteroic acid derivatives modified at the γ-carboxyl group retain high FR-binding affinity (K$_d$ < 1 nM), critical for in vivo efficacy .
- Stability : Sulfosuccinimidyl esters exhibit a half-life of ~1 hour in aqueous buffers (vs. minutes for NHS esters), balancing reactivity and practicality .
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